N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the cyclopentyl group would add a degree of three-dimensionality.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of reactions. Piperazine derivatives, for example, can undergo reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Scientific Research Applications
Chemical Transformations and Synthetic Applications
Development of Functionalized Nitrile Oxides N-methylated amides, similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide," undergo various chemical transformations which are essential in synthetic organic chemistry. The study by Asahara, Arikiyo, and Nishiwaki (2015) on the development of variously functionalized nitrile oxides showcases the versatility of nitrile oxides and N-methylated amides in synthesizing a wide range of functional groups, including carboxy, alkoxycarbonyl, and carbamoyl moieties (Asahara, Arikiyo, & Nishiwaki, 2015). This highlights the potential of using similar compounds in diverse synthetic routes to obtain various functionalized products.
Mechanistic Aspects of Oxidative Dealkylation The study of oxidative dealkylation mechanisms, as investigated by Iley and Tolando (2000), provides insight into the metabolic transformations that benzamide derivatives can undergo. This research is particularly relevant for understanding how such compounds are processed in biological systems, offering a foundation for the development of drugs and probes in biochemical research (Iley & Tolando, 2000).
Potential Pharmacological Applications
Histone Deacetylase Inhibitors Rodrigues et al. (2016) described the synthesis and pharmacological evaluation of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, designed from the structure of trichostatin A. This research underlines the potential therapeutic applications of benzamide derivatives in cancer treatment, suggesting that similar compounds could be developed for targeting specific enzymes involved in cancer progression and other diseases (Rodrigues et al., 2016).
Advanced Materials and Analytical Techniques
HPLC Methods for Biological Samples The development of sensitive and specific High-Performance Liquid Chromatography (HPLC) methods for the determination of novel compounds in biological samples, as shown by Skidan et al. (2011) for a potential anti-cancer drug, illustrates the importance of analytical techniques in drug development and pharmacokinetics studies. This methodology could be applied to similar benzamide derivatives for quantification and study of their biological distributions (Skidan et al., 2011).
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMZGFMJWELGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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